![molecular formula C17H18N2O2 B3863039 2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B3863039.png)
2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide
Overview
Description
2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. It is a hydrazone derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of COX-2 and iNOS. It also exhibits potent antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It also exhibits potent antimicrobial activity against a variety of bacterial and fungal strains. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further drug development.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide in lab experiments include its potent anti-inflammatory and antimicrobial properties, low toxicity profile, and ease of synthesis. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide. One potential direction is to investigate its potential applications in the treatment of inflammatory bowel disease and other inflammatory conditions. Another direction is to explore its potential as a broad-spectrum antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
2-(2-methylphenoxy)-N'-(1-phenylethylidene)acetohydrazide has been extensively studied for its potential applications in drug development. It exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. It also exhibits potent antimicrobial activity against a variety of bacterial and fungal strains.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(E)-1-phenylethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-8-6-7-11-16(13)21-12-17(20)19-18-14(2)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,19,20)/b18-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEPYQLYXUOXCS-NBVRZTHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-[(E)-1-phenylethylideneamino]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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